molecular formula C4H5Br B13857149 1-(Bromomethyl)cyclopropene

1-(Bromomethyl)cyclopropene

Cat. No.: B13857149
M. Wt: 132.99 g/mol
InChI Key: VXFCXJZQHCQVMH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopropene is a cyclopropene derivative featuring a bromomethyl substituent on the strained three-membered cyclopropene ring. The bromomethyl group introduces both steric and electronic effects, which may influence its stability, reactivity, and interaction with biological targets (e.g., as an ethylene antagonist in plants).

Properties

Molecular Formula

C4H5Br

Molecular Weight

132.99 g/mol

IUPAC Name

1-(bromomethyl)cyclopropene

InChI

InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2

InChI Key

VXFCXJZQHCQVMH-UHFFFAOYSA-N

Canonical SMILES

C1C=C1CBr

Origin of Product

United States

Preparation Methods

1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.

Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.

Chemical Reactions Analysis

1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)cyclopropene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Cyclopropene derivatives are studied extensively for their ethylene-inhibiting properties in agriculture and their utility in synthetic chemistry. Below is a comparative analysis of 1-(Bromomethyl)cyclopropene with key analogs:

Compound Substituent Molecular Weight Key Properties Applications
This compound Bromomethyl (-CH₂Br) ~135.98 (calculated) High reactivity due to bromine; potential steric hindrance. Stability understudied. Likely intermediate in organic synthesis; unconfirmed ethylene inhibition .
1-Methylcyclopropene (1-MCP) Methyl (-CH₃) 54.09 Volatile gas; strong ethylene antagonist. Effective in sealed environments. Postharvest preservation of fruits/flowers .
1-(3-Phenyl-propyl)cyclopropene (PPCP) 3-Phenylpropyl 158.24 Higher molecular weight; proposed for open-field use. Efficacy unverified. Hypothesized as a stable ethylene inhibitor for crops .
1-Ethylcyclopropene Ethyl (-CH₂CH₃) 68.12 Less effective than 1-MCP; reduced ethylene-binding capacity. Limited agricultural use due to lower potency .

Key Findings

Substituent Impact on Ethylene Inhibition: Smaller substituents (e.g., methyl in 1-MCP) enhance volatility and ethylene receptor binding, making 1-MCP highly effective in controlled environments. Larger groups (e.g., phenylpropyl in PPCP) may improve stability but reduce bioavailability . However, its bromine atom could enable unique reactivity in cross-coupling reactions or polymer chemistry .

Synthetic Utility :

  • Bromomethyl-substituted compounds (e.g., 1-(bromomethyl)chrysene) are valuable intermediates for functionalizing aromatic systems . By analogy, this compound may serve as a precursor for synthesizing cyclopropene-containing polymers or pharmaceuticals.

While 1-MCP is generally recognized as safe for postharvest use, brominated analogs like this compound may necessitate stringent safety protocols akin to those for 1-bromopropane .

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